molecular formula C22H15ClN4O4 B12015875 N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide

N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide

Cat. No.: B12015875
M. Wt: 434.8 g/mol
InChI Key: DEHNWYFDCJKNOC-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The nitro group can be introduced via nitration reactions, and the benzyl group can be added through benzylation reactions. The final step involves the formation of the imino and chlorobenzamide groups through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the indole core can interact with aromatic residues in proteins, affecting their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    1-benzyl-1H-indole-2,3-dione: A compound with structural similarities but different functional groups.

    5-nitroindole: Shares the nitro group and indole core but lacks the benzyl and chlorobenzamide groups.

Uniqueness

N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl, nitro, and chlorobenzamide groups allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H15ClN4O4

Molecular Weight

434.8 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide

InChI

InChI=1S/C22H15ClN4O4/c23-18-9-5-4-8-16(18)21(28)25-24-20-17-12-15(27(30)31)10-11-19(17)26(22(20)29)13-14-6-2-1-3-7-14/h1-12,29H,13H2

InChI Key

DEHNWYFDCJKNOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)N=NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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